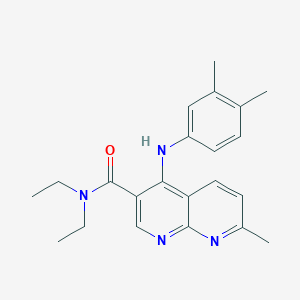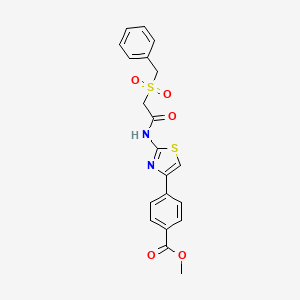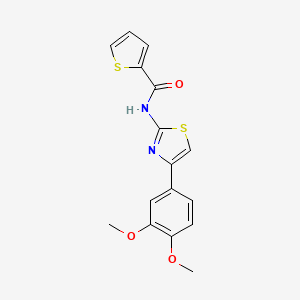
3-hydroxy-5-(4-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-hydroxy-5-(4-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one" is a heterocyclic compound that appears to be structurally complex, incorporating multiple functional groups and rings such as thiadiazole, thiophene, and pyrrolone. These types of compounds are often of interest due to their potential biological activities and their use in the synthesis of various pharmaceuticals.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For example, the synthesis of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which are structurally related to the compound , involves the reaction with triethylamine to yield imidazo[1,2-a]pyridines and indoles . Similarly, derivatives of 3-pyrroline-2-one and pyrrolidine-2,3-dione have been synthesized through multi-component reactions, which could be analogous to the methods used to synthesize the compound of interest . Additionally, the use of dihydropyrrole nitroxides for the synthesis of annulated heterocycles, such as those containing thiadiazole and thiophene rings, suggests possible synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR and high-resolution mass spectrometry . X-ray powder diffraction has also been employed to investigate the crystal structure of a similar compound, providing insights into the arrangement of molecules in the solid state . These techniques would likely be applicable in analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of such heterocyclic compounds often involves the functional groups present in the molecule. For instance, the amino group in aminoisoxazolones can participate in rearrangements to form other heterocyclic structures . The presence of electron-withdrawing groups, such as nitro groups, can influence the reactivity and the types of reactions these compounds can undergo, such as the formation of imidazo[1,2-a]pyridines . The compound , with its nitrophenyl and thiadiazolyl groups, may exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one described are influenced by their molecular structure. The presence of multiple aromatic systems and heteroatoms can affect properties such as solubility, melting point, and stability. The intermolecular interactions, such as hydrogen bonding, can also play a significant role in the solid-state packing of these molecules, as seen in related compounds . Theoretical analyses, such as density functional theory (DFT), can be used to predict these properties and provide a deeper understanding of the compound's behavior in different environments .
科学的研究の応用
Synthesis and Reactivity
- A study by Androsov and Neckers (2007) discusses the synthesis and reactivity of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, which is closely related to the chemical . They found that it undergoes ring opening to produce a thioketene intermediate, which is then applicable to the synthesis of heterocyclic analogues (Androsov & Neckers, 2007).
Electrochemical Properties and Applications
- Variş et al. (2006) synthesized a mixture of isomers, including 2,5-di(4-methyl-thiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole, which has similarities to the queried compound. They found that the resulting polymers have potential applications in electrochromic devices due to their electrochemical properties (Variş et al., 2006).
Anticancer Activity
- Gomha et al. (2015) studied compounds with a structure including 1,3,4-thiadiazole, similar to the requested compound. Their research revealed promising anticancer activity against colon carcinoma and liver carcinoma cell lines, especially in derivatives of 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole (Gomha et al., 2015).
特性
IUPAC Name |
4-hydroxy-2-(4-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O5S2/c22-14(11-2-1-7-27-11)12-13(9-3-5-10(6-4-9)21(25)26)20(16(24)15(12)23)17-19-18-8-28-17/h1-8,13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJOXZCDPKOBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=NN=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole](/img/structure/B3001786.png)
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001787.png)
![6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3001788.png)
![4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one](/img/structure/B3001790.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3001791.png)
![N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine](/img/structure/B3001794.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)
![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3001799.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)


